molecular formula C7H5BrN2O2S B14150295 [5-(5-Bromothien-2-yl)-1,3,4-oxadiazol-2-yl]methanol CAS No. 926207-89-8

[5-(5-Bromothien-2-yl)-1,3,4-oxadiazol-2-yl]methanol

Cat. No.: B14150295
CAS No.: 926207-89-8
M. Wt: 261.10 g/mol
InChI Key: LZPWORSRTJNWNT-UHFFFAOYSA-N
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Description

[5-(5-Bromothien-2-yl)-1,3,4-oxadiazol-2-yl]methanol is a chemical compound that features a bromine-substituted thiophene ring attached to an oxadiazole ring, which is further connected to a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(5-Bromothien-2-yl)-1,3,4-oxadiazol-2-yl]methanol typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring is brominated to introduce the bromine atom at the 5-position.

    Formation of the Oxadiazole Ring: The brominated thiophene is then reacted with appropriate reagents to form the oxadiazole ring.

    Attachment of the Methanol Group: Finally, the methanol group is introduced to complete the synthesis.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

[5-(5-Bromothien-2-yl)-1,3,4-oxadiazol-2-yl]methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

[5-(5-Bromothien-2-yl)-1,3,4-oxadiazol-2-yl]methanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in the development of bioactive compounds.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of [5-(5-Bromothien-2-yl)-1,3,4-oxadiazol-2-yl]methanol involves its interaction with specific molecular targets. The bromine atom and the oxadiazole ring play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromothiophene-2-carboxylic acid
  • 5-Bromo-2-thiophenemethanol
  • 2-(5-Bromothien-2-yl)-1,3,4-oxadiazole

Uniqueness

[5-(5-Bromothien-2-yl)-1,3,4-oxadiazol-2-yl]methanol is unique due to the presence of both the bromine-substituted thiophene ring and the oxadiazole ring, which confer distinct chemical and physical properties. This combination makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

926207-89-8

Molecular Formula

C7H5BrN2O2S

Molecular Weight

261.10 g/mol

IUPAC Name

[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]methanol

InChI

InChI=1S/C7H5BrN2O2S/c8-5-2-1-4(13-5)7-10-9-6(3-11)12-7/h1-2,11H,3H2

InChI Key

LZPWORSRTJNWNT-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1)Br)C2=NN=C(O2)CO

Origin of Product

United States

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